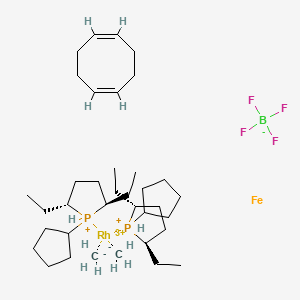
1,1'-Bis((2S,5S)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-Bis((2S,5S)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate is a useful research compound. Its molecular formula is C36H70BF4FeP2Rh+2 and its molecular weight is 810.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1'-Bis((2S,5S)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate is 810.33862 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1'-Bis((2S,5S)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Bis((2S,5S)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterobimetallic Complexes
The compound exhibits potential in forming heterobimetallic complexes with flexible ligands. Studies have demonstrated its reaction with various metals, including platinum, gold, and rhodium, to form chelate complexes. These complexes have been thoroughly characterized using techniques like NMR, IR spectroscopy, and mass spectrometry, revealing insights into their structural and chemical properties (Schmied et al., 2015).
Catalysis and Deuterium Exchange
This compound has been utilized in catalytic processes, particularly in deuterium exchange reactions. It has shown efficiency in the exchange of deuterium into various aromatic substrates, comparable to processes using pre-catalysts (Ellames et al., 2001).
Rhodium and Iridium Complexes
The compound forms complexes with rhodium and iridium, which have been synthesized and characterized. These complexes react smoothly with carbon monoxide, displacing the chelating cyclooctadiene ligand to form dicarbonyl derivatives (Panov et al., 2012).
Ferrocene and Rhodium Complexes
It contributes to the synthesis of ferrocenes and rhodium complexes, with research focusing on fluorophilicities, regioisomer composition, and structural determination through NMR spectroscopy (Kvíčala et al., 2002).
Hydroformylation Studies
The compound is involved in hydroformylation studies, particularly in the catalysis of 1-hexene. Research in this area includes high-pressure NMR and IR studies, revealing insights into catalyst behavior and reaction dynamics (Bianchini et al., 2005).
Asymmetric Hydrogenation
The compound's application in asymmetric hydrogenation of prochiral olefins has been studied. It involves understanding the transformation of precatalysts into active species and their subsequent reaction rates and induction periods (Preetz et al., 2008).
Ferrocenyl Diphosphines
This compound has also been explored in the context of synthesizing and applying ferrocenyl diphosphines in rhodium-catalyzed asymmetric hydrogenation. Studies include the synthesis of enantiomerically pure phosphinites and their transformation into diphosphines (Maienza et al., 1999).
Transition Metal Complexes
The compound is instrumental in the preparation of transition metal complexes, particularly involving rhodium and silver. These complexes are characterized by their unique structural and chemical properties (Tani et al., 1991).
Catalytic Activity in Hydroformylation
Its use in catalytic asymmetric hydroformylation has been explored, focusing on solvents' impact on the reaction mechanisms and the stability of resulting products (Brown et al., 1981).
Polymerization Applications
Finally, the compound has shown efficacy in catalyzing the ring-opening polymerization of various compounds, contributing significantly to the field of polymer chemistry (Temple et al., 2002).
Eigenschaften
IUPAC Name |
carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-cyclopentyl-2,5-diethylphospholan-1-ium;iron;rhodium(3+);tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H25P.C8H12.2CH3.BF4.Fe.Rh/c2*1-3-11-9-10-12(4-2)14(11)13-7-5-6-8-13;1-2-4-6-8-7-5-3-1;;;2-1(3,4)5;;/h2*11-13H,3-10H2,1-2H3;1-2,7-8H,3-6H2;2*1H3;;;/q;;;3*-1;;+3/p+2/b;;2-1-,8-7-;;;;;/t2*11-,12-;;;;;;/m11....../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRQRLUJPVPGAO-LYUBLRROSA-P |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[CH3-].[CH3-].CCC1CCC([PH+]1C2CCCC2)CC.CCC1CCC([PH+]1C2CCCC2)CC.C1CC=CCCC=C1.[Fe].[Rh+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.[CH3-].[CH3-].CC[C@H]1[PH+]([C@@H](CC1)CC)C2CCCC2.CC[C@H]1[PH+]([C@@H](CC1)CC)C2CCCC2.C1/C=C\CC/C=C\C1.[Fe].[Rh+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70BF4FeP2Rh+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Bis((2S,5S)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

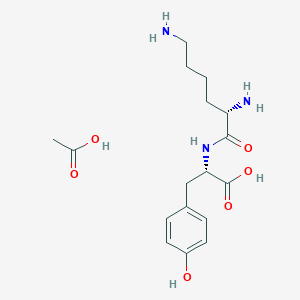



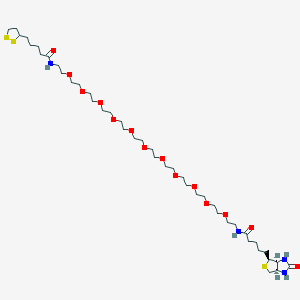
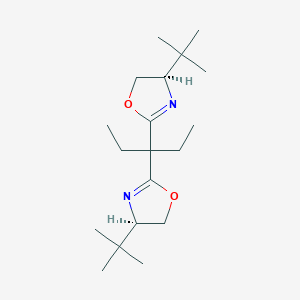
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer solution 97% (1 mM in 0.1 Molar aqueous NaIO3)](/img/structure/B6303767.png)



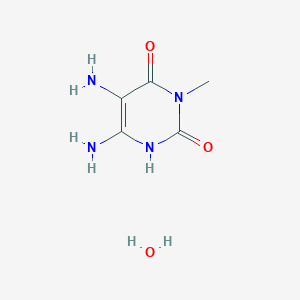


![[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate; 95%](/img/structure/B6303815.png)